molecular formula C12H12F3NO4 B2894463 2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 500912-21-0

2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B2894463
CAS RN: 500912-21-0
M. Wt: 291.226
InChI Key: UBBKYYPMLIMJNV-JTQLQIEISA-N
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Description

2-(Acetylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid, commonly known as TFAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFAA is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of TFAA is not fully understood. However, it has been suggested that TFAA may act as an inhibitor of enzymes involved in various biological processes. TFAA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation.
Biochemical and Physiological Effects:
TFAA has been shown to have various biochemical and physiological effects. TFAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. TFAA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

TFAA has several advantages and limitations for lab experiments. TFAA is a versatile reagent that can be used for the synthesis of various compounds. TFAA is also relatively stable and can be stored for extended periods. However, TFAA is highly reactive and requires careful handling. TFAA can also be toxic and should be used with caution.

Future Directions

There are several future directions for the study of TFAA. TFAA can be further studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. TFAA can also be studied for its potential as a reagent for the synthesis of new compounds with potential applications in various fields. Further studies can also be conducted to better understand the mechanism of action of TFAA and its biochemical and physiological effects.

Synthesis Methods

The synthesis method of TFAA involves the reaction of 4-(trifluoromethoxy)benzaldehyde with glycine ethyl ester in the presence of acetic anhydride. This reaction yields TFAA as a product. The synthesis method has been optimized for higher yields and purity.

Scientific Research Applications

TFAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. TFAA has been used as a reagent for the synthesis of various compounds, including peptides, amides, and esters. It has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

(2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-7(17)16-10(11(18)19)6-8-2-4-9(5-3-8)20-12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBKYYPMLIMJNV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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